molecular formula C15H19N3O B2440163 2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2415540-03-1

2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole

Cat. No. B2440163
CAS RN: 2415540-03-1
M. Wt: 257.337
InChI Key: JLWJXGUYUPGZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory and anti-fungal agent.

Mechanism of Action

The mechanism of action of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole is not fully understood. However, it is believed to function by inhibiting specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by disrupting the cell membrane of fungi and preventing their growth.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole has a low toxicity profile and is well-tolerated by cells and animals. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing healthy cells. Additionally, it has been shown to reduce inflammation and inhibit the growth of fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without harming cells or animals. However, one limitation is that the compound is not readily available and requires specialized equipment and expertise to synthesize.

Future Directions

There are several future directions for the research of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole. One potential direction is to investigate its use as a potential anti-viral agent, as it has been shown to inhibit the growth of certain viruses. Additionally, it could be studied for its potential use in treating other diseases such as Alzheimer's and Parkinson's. Further research could also explore the optimization of the synthesis method to improve yields and purity of the final product.

Synthesis Methods

The synthesis of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole involves the reaction of 4-(cyclopropylmethyl)piperazine with 2-bromo-1,3-benzoxazole in the presence of a suitable base. This method has been optimized to achieve high yields and purity of the final product.

properties

IUPAC Name

2-[4-(cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-2-4-14-13(3-1)16-15(19-14)18-9-7-17(8-10-18)11-12-5-6-12/h1-4,12H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWJXGUYUPGZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.